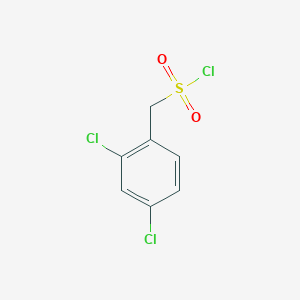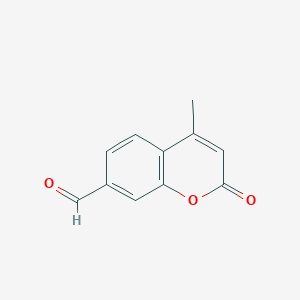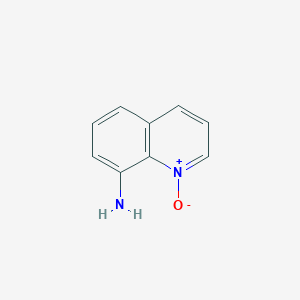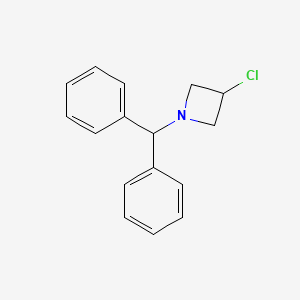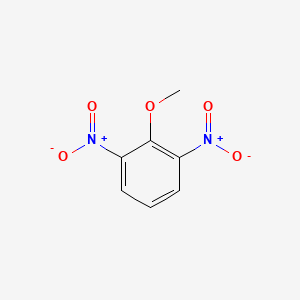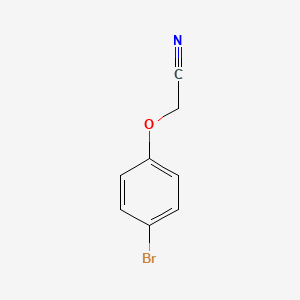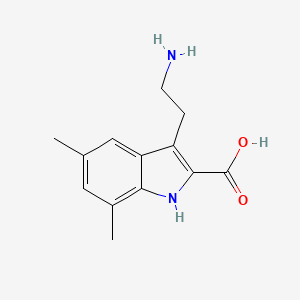
3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid” is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . The compound also contains an aminoethyl group (NH2CH2CH2-) and a carboxylic acid group (-COOH), which are common functional groups in biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, aromatic indole ring system, with the aminoethyl and carboxylic acid groups likely providing sites of reactivity. The presence of these functional groups could also influence the compound’s physical and chemical properties, such as its solubility and acidity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aminoethyl and carboxylic acid groups. For example, the amino group could engage in reactions typical of amines, such as protonation, alkylation, or acylation . The carboxylic acid group could undergo reactions such as esterification or amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups could enhance its solubility in water . The aromatic indole ring could contribute to its UV/Vis absorption properties .
Aplicaciones Científicas De Investigación
Metabolic Footprint in Diabetes
A comprehensive metabolomics study in the context of diabetes research utilized a multiplatform approach to measure over 420 unique small molecules in blood, including 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid. This study highlighted the potential of metabolomics to identify deregulated metabolites associated with diabetes, offering insights into perturbations in metabolic pathways linked to kidney dysfunction, lipid metabolism, and interactions with the gut microflora. The findings suggest that metabolic markers could detect diabetes-related complications in sub-clinical conditions within the general population, emphasizing the role of specific metabolites in understanding diabetes pathology and potential therapeutic targets (Suhre et al., 2010).
Diagnostic Accuracy in Tumor Fluorescence
5-Aminolevulinic acid derivatives, related to 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid, have been used for fluorescence-guided resections of tumors. A study explored the reliability of visible fluorescence qualities, as observed during resection, against spectrometry, pathology, and postoperative imaging results. The research confirmed that macroscopic fluorescence qualities predict solid and infiltrating tumor presence, providing crucial information for surgical resection and highlighting the compound's potential in enhancing tumor visualization techniques. This supports the utilization of fluorescence properties of certain compounds for improving surgical outcomes in oncology (Stummer et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-7-5-8(2)11-10(6-7)9(3-4-14)12(15-11)13(16)17/h5-6,15H,3-4,14H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPBBLYMQPFDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)O)CCN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345372 |
Source


|
| Record name | 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid | |
CAS RN |
2245-75-2 |
Source


|
| Record name | 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

